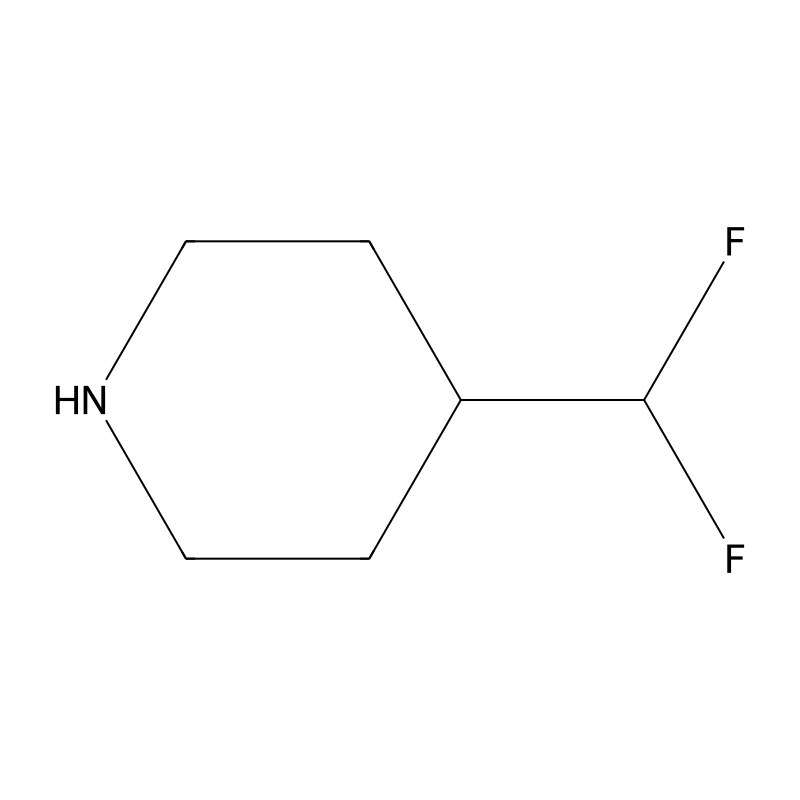4-(Difluoromethyl)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Difluoromethyl)piperidine is a fluorinated derivative of piperidine, characterized by the presence of a difluoromethyl group at the fourth position of the piperidine ring. Its molecular formula is C₆H₁₁F₂N, and it has a molecular weight of approximately 135.16 g/mol. This compound exhibits unique properties due to the electronegative fluorine atoms, which can influence its reactivity and biological interactions.
- Nucleophilic Substitution: The difluoromethyl group can be replaced by nucleophiles under certain conditions.
- Aldol Reactions: It can undergo stereoselective aldol reactions, similar to other piperidine derivatives, allowing for the formation of complex molecular architectures .
- Reduction Reactions: The difluoromethyl group can be reduced to generate other functional groups, expanding its utility in synthetic chemistry.
Research indicates that 4-(difluoromethyl)piperidine exhibits significant biological activity, particularly in medicinal chemistry. It has been explored as a potential scaffold for developing new therapeutic agents, especially in the context of G-protein-coupled receptors (GPCRs) and other biological targets . The presence of fluorine atoms often enhances metabolic stability and bioavailability, making it an attractive candidate in drug design.
Several methods have been developed for synthesizing 4-(difluoromethyl)piperidine:
- Direct Fluorination: This method involves the introduction of fluorine atoms into existing piperidine derivatives through electrophilic fluorination techniques.
- Reactions with Difluoromethylating Agents: Utilizing agents such as difluoromethyl sulfones or phosphonates can yield 4-(difluoromethyl)piperidine through nucleophilic substitution reactions .
- Multistep Synthesis: A more complex approach may involve several synthetic steps starting from simpler piperidine derivatives, allowing for greater control over the final product's stereochemistry and functionalization.
4-(Difluoromethyl)piperidine has several applications in various fields:
- Pharmaceutical Development: Its unique structure makes it a valuable building block for developing new drugs targeting neurological disorders and metabolic diseases.
- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating fluorinated compounds with enhanced properties.
- Material Science: Its properties may also be explored in developing new materials with specific chemical and physical characteristics.
Studies on the interactions of 4-(difluoromethyl)piperidine with biological targets have shown promising results. For instance, its interaction with GPCRs suggests potential applications in treating conditions like diabetes and obesity by modulating receptor activity . Additionally, its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to various biological molecules.
Several compounds share structural similarities with 4-(difluoromethyl)piperidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)piperidine | Contains a trifluoromethyl group instead of difluoromethyl | Greater electronegativity may enhance biological activity |
| Piperidine | Basic structure without fluorination | Serves as a parent compound for various derivatives |
| 1-(Difluoromethyl)cyclohexane | Difluoromethyl group on a cyclohexane ring | Different ring structure may affect reactivity |
The uniqueness of 4-(difluoromethyl)piperidine lies in its specific difluoromethyl substitution pattern, which can impart distinct chemical reactivity and biological properties compared to its analogs. This makes it particularly interesting for further research and development in medicinal chemistry.








